molecular formula C₄H₁₈CuN₄O₂ B126731 Komeen CAS No. 14552-35-3

Komeen

Cat. No.: B126731
CAS No.: 14552-35-3
M. Wt: 217.76 g/mol
InChI Key: WATCRQGYOIZIHC-UHFFFAOYSA-L
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Description

Komeen is a coordination complex formed by copper ions and ethylenediamine ligands. This compound is known for its stability and is often used in various chemical processes due to its unique properties. The molecular formula of this compound is Cu(H₂NCH₂CH₂NH₂)₂(OH)₂, and it is typically found in a dark blue liquid form .

Mechanism of Action

Target of Action

Komeen, also known as Bis(ethylenediamine)copper dihydroxide, is a stable complex formed by copper (Cu) ions with ethylenediamine . The primary targets of this compound are the clay materials, where it is used to evaluate the cation exchange capacity (CEC) by copper absorption .

Mode of Action

This compound interacts with its targets, the clay materials, by copper absorption. This interaction allows for the evaluation of the cation exchange capacity (CEC) of the clay materials . The copper ions in the this compound complex play a crucial role in this interaction.

Biochemical Pathways

It is known that this compound can be used to modify polyoxoniobate, a class of polyoxometalates (poms) that finds potential application in photocatalytic h2 production . This suggests that this compound may have an impact on the biochemical pathways related to photocatalysis.

Pharmacokinetics

Given its use in evaluating the cation exchange capacity of clay materials, it can be inferred that the compound has a high affinity for clay materials and can be absorbed by them

Result of Action

The primary result of this compound’s action is the ability to evaluate the cation exchange capacity of clay materials This is achieved through the absorption of copper ions by the clay materials

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of clay materials in the environment is necessary for this compound to perform its primary function of evaluating cation exchange capacity . Other environmental factors that could potentially influence this compound’s action include temperature, pH, and the presence of other chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Komeen can be synthesized by reacting copper(II) sulfate with ethylenediamine in an aqueous solution. The reaction typically involves the following steps:

  • Dissolve copper(II) sulfate in water to form a clear blue solution.
  • Add ethylenediamine to the solution while stirring continuously.
  • Adjust the pH of the solution to around 9-10 using sodium hydroxide.
  • The reaction mixture is then heated to around 60-70°C for several hours.
  • The resulting product is filtered and washed with water to remove any impurities.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated systems for mixing, heating, and pH adjustment helps in maintaining consistency and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

Komeen undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form copper(III) complexes.

    Reduction: It can be reduced to form copper(I) complexes.

    Substitution: The ethylenediamine ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrazine are commonly used.

    Substitution: Ligand substitution reactions often involve the use of other amines or phosphines as substituting ligands.

Major Products Formed

Scientific Research Applications

Komeen has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including electrochemical reduction processes.

    Biology: The compound is used to study the cation exchange capacity of clays and other materials.

    Medicine: Research is ongoing to explore its potential use in medical applications, particularly in the field of cancer treatment.

Comparison with Similar Compounds

Similar Compounds

  • Copper(II) ethylenediamine complex
  • Copper(II) hydroxide
  • Copper(II) sulfate

Uniqueness

Komeen is unique due to its stability and versatility in various chemical reactions. Unlike other copper complexes, it can undergo multiple types of reactions, including oxidation, reduction, and substitution, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

copper;ethane-1,2-diamine;dihydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H8N2.Cu.2H2O/c2*3-1-2-4;;;/h2*1-4H2;;2*1H2/q;;+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATCRQGYOIZIHC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)N.C(CN)N.[OH-].[OH-].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H18CuN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52769-67-2 (Parent), 14552-35-3 (dihydroxide)
Record name Copper(2+), bis(1,2-ethanediamine-kappaN1,kappaN2)-, hydroxide (1:2), (SP-4-1)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Komeen
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DSSTOX Substance ID

DTXSID301014409
Record name Bis(ethylenediamine)copper dihydroxide
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Molecular Weight

217.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Cupriethylenediamine hydroxide solution appears as a purple liquid with an ammonia-like odor. Corrosive to metals. Strong irritant to tissues. Produces toxic oxides of nitrogen during combustion. It is used as an aquatic herbicide (Komeen).
Record name CUPRIETHYLENEDIAMINE HYDROXIDE SOLUTION
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Boiling Point

212 °F at 760 mmHg (approx.) (USCG, 1999)
Record name CUPRIETHYLENEDIAMINE HYDROXIDE SOLUTION
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Density

greater than 1.1 at 68 °F (est.) (USCG, 1999)
Record name CUPRIETHYLENEDIAMINE HYDROXIDE SOLUTION
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CAS No.

14552-35-3, 52769-67-2
Record name CUPRIETHYLENEDIAMINE HYDROXIDE SOLUTION
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URL https://cameochemicals.noaa.gov/chemical/485
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Copper(2+), bis(1,2-ethanediamine-kappaN1,kappaN2)-, hydroxide (1:2), (SP-4-1)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014552353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Komeen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052769672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Copper(2+), bis(1,2-ethanediamine-.kappa.N1,.kappa.N2)-, hydroxide (1:2), (SP-4-1)-
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Record name Bis(ethylenediamine)copper dihydroxide
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Record name Bis(ethylenediamine)copper dihydroxide
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Record name Ethylenediamine copper(II) hydroxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary target of Komeen and how does its application impact the environment?

A1: While the exact mechanism of action of this compound isn't fully detailed in the provided research, it is understood to function as a contact herbicide, primarily targeting aquatic weeds like Hydrilla (Hydrilla verticillata) []. Field studies indicate that this compound's copper component is rapidly absorbed by plants and organic matter in the water, ultimately becoming incorporated into bottom detritus []. This suggests a potential for bioaccumulation, warranting further investigation into long-term ecological impacts.

Q2: What is the comparative toxicity of this compound to other copper-based herbicides?

A2: The acute toxicity (96-h LC50) of this compound to immature apple snails was determined to be 24 μg/L []. This was comparable to the toxicity of another copper-based herbicide, Cutrine-Plus, which had a 96-h LC50 of 22 μg/L []. This suggests that different formulations of copper-based herbicides might exhibit similar toxicity profiles in certain organisms, emphasizing the importance of careful risk assessments.

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